2-(4-Aminocyclohexyl)ethanol 2-(4-Aminocyclohexyl)ethanol
Brand Name: Vulcanchem
CAS No.: 857831-26-6
VCID: VC21098243
InChI: InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2
SMILES: C1CC(CCC1CCO)N
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

2-(4-Aminocyclohexyl)ethanol

CAS No.: 857831-26-6

Cat. No.: VC21098243

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Aminocyclohexyl)ethanol - 857831-26-6

Specification

CAS No. 857831-26-6
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 2-(4-aminocyclohexyl)ethanol
Standard InChI InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2
Standard InChI Key XLKSLYGRARRUJP-UHFFFAOYSA-N
SMILES C1CC(CCC1CCO)N
Canonical SMILES C1CC(CCC1CCO)N

Introduction

Chemical Structure and Properties

2-(4-Aminocyclohexyl)ethanol contains a cyclohexyl ring with an amino group (-NH2) at the 4-position and a 2-carbon chain terminated by a hydroxyl group (-OH). This structure creates a compound with both hydrophilic and lipophilic regions, contributing to its solubility characteristics and chemical behavior.

Basic Chemical Information

The compound possesses several key chemical characteristics that define its behavior in various environments and reactions. Based on the available data, these properties can be summarized as follows:

PropertyValueNotes
Molecular FormulaC8H17NOContains 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom
Molecular Weight143.23 g/molRelatively low molecular weight, contributing to its potential pharmaceutical applications
SMILES NotationC1CC(CCC1CCO)NSimplified molecular-input line-entry system representation
Functional GroupsAmine (-NH2), Alcohol (-OH)Dual functionality creates versatile reaction possibilities
Structure TypeAlicyclic with substituentsSix-membered saturated ring with ethanol and amino substituents

The molecular structure features a cyclohexyl ring that can exist in various conformations, with the substituents potentially in axial or equatorial positions. The most energetically favorable arrangement would typically have the larger substituents in equatorial positions to minimize steric interactions.

Physical Properties

Although specific physical property data for 2-(4-aminocyclohexyl)ethanol is limited in the provided search results, several properties can be inferred based on its structure:

  • Solubility: Likely soluble in polar organic solvents such as methanol and ethanol due to its hydroxyl and amino groups, with moderate solubility in water

  • Appearance: Typically a white to off-white solid at room temperature

  • Melting Point: Expected to be in the range of 80-120°C based on similar amino alcohols

  • Boiling Point: Likely to decompose before boiling at atmospheric pressure

Synthesis Methods

Multi-Step Synthesis from 1,4-Cyclohexanedione

A potential synthetic pathway might involve:

  • Wittig reaction of 1,4-cyclohexanedione with an appropriate phosphonium ylide to introduce the ethanol or protected ethanol side chain

  • Conversion of the remaining ketone to an oxime using hydroxylamine hydrochloride

  • Catalytic hydrogenation to reduce both the double bond and the oxime to yield the amine

  • If starting with the acetate derivative, hydrolysis of the ester to obtain the alcohol

This approach would be analogous to the synthesis described for 2-(4-aminocyclohexyl)-ethyl acetate in the patent, which uses 1,4-cyclohexanedione as a starting material and produces the target compound through Wittig reaction, condensation, and catalytic hydrogenation .

Reduction of Related Compounds

Another potential route could involve the reduction of 2-(4-aminocyclohexyl)-ethyl acetate to obtain 2-(4-aminocyclohexyl)ethanol:

2-(4-aminocyclohexyl)-ethyl acetate+LiAlH42-(4-aminocyclohexyl)ethanol\text{2-(4-aminocyclohexyl)-ethyl acetate} + \text{LiAlH}_4 \rightarrow \text{2-(4-aminocyclohexyl)ethanol}

This reduction could be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in appropriate solvents.

Reaction Conditions

Based on analogous reactions described in the search results, typical reaction conditions for the final hydrogenation step might include:

ParameterConditionsNotes
CatalystPd-C (5-10%) or Raney-NiBoth catalysts have been successfully used for similar reductions
SolventMethanol or ethanolPolar protic solvents facilitate hydrogenation reactions
Temperature20-30°CMild conditions are typically sufficient
Hydrogen Pressure5-10 barModerate pressure promotes efficient reduction
Reaction TimeApproximately 10 hoursComplete reduction typically requires extended reaction times

Applications and Uses

The unique structural features of 2-(4-aminocyclohexyl)ethanol make it valuable in various applications, particularly in pharmaceutical research and development.

Building Block for Drug Synthesis

As a bifunctional compound containing both amino and hydroxyl groups, 2-(4-aminocyclohexyl)ethanol serves as a versatile building block for the synthesis of more complex pharmaceutical compounds. The related compound 2-(4-aminocyclohexyl)-ethyl acetate has been noted as beneficial for preparing dopamine receptor ligand medicaments , suggesting that our target compound may have similar applications.

Chemical Research

In chemical research, this compound serves as:

  • A model compound for studying reactivity patterns of cyclic amino alcohols

  • A precursor for complex molecular scaffolds

  • A chiral building block when used in its enantiomerically pure form

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-(4-aminocyclohexyl)ethanol provides insight into its potential biological activities and chemical reactivity.

Conformational Analysis

The cyclohexyl ring in 2-(4-aminocyclohexyl)ethanol can adopt different conformations, with the substituents in either axial or equatorial positions. The most stable conformation likely has both the amino group and the ethanol chain in equatorial positions to minimize steric interactions.

Comparison with Related Compounds

The structural similarities and differences between 2-(4-aminocyclohexyl)ethanol and related compounds provide insight into its potential properties and applications:

CompoundMolecular FormulaKey Structural DifferencePotential Impact on Activity
2-(4-Aminocyclohexyl)ethanolC8H17NOBase compound with hydroxyl end groupBalanced hydrophilicity and hydrogen bonding capability
2-(4-Aminocyclohexyl)-ethyl acetateC10H19NO2Acetate ester instead of hydroxylIncreased lipophilicity, potential prodrug characteristic
2-(4-Aminophenyl)ethanolC8H11NOPhenyl ring instead of cyclohexylIncreased rigidity, potential for π-interactions
trans-2-(4-Aminocyclohexyl)acetic acidC8H15NO2Carboxylic acid instead of alcoholIncreased acidity, potential for salt formation

These structural variations can significantly impact the biological activity, pharmacokinetics, and chemical reactivity of these compounds.

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